2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
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Overview
Description
2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is an organic compound that features a unique combination of an isoquinoline moiety, a sulfanyl group, and a methoxybenzyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves the following steps:
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Formation of Isoquinoline Sulfanyl Intermediate
Starting Material: Isoquinoline
Reagent: Thiolating agent (e.g., thiourea or thiol)
Conditions: Acidic or basic medium, often under reflux conditions
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Acetamide Formation
Starting Material: 4-methoxybenzylamine
Reagent: Acetyl chloride or acetic anhydride
Conditions: Basic medium, typically using a base like triethylamine
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Coupling Reaction
Starting Materials: Isoquinoline sulfanyl intermediate and 4-methoxybenzyl acetamide
Reagent: Coupling agent (e.g., EDCI, DCC)
Conditions: Solvent such as dichloromethane or DMF, room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate
Conditions: Aqueous or organic solvents, varying temperatures
Products: Sulfoxides or sulfones
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous solvents, low to moderate temperatures
Products: Reduced forms of the isoquinoline or sulfanyl groups
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Substitution
Reagents: Halogenating agents or nucleophiles
Conditions: Solvents like dichloromethane or acetonitrile, room temperature to reflux
Products: Substituted derivatives at the isoquinoline or benzyl positions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC
Solvents: Dichloromethane, DMF, acetonitrile
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to specific receptors, altering their function.
Pathways: Modulation of biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxyphenyl)acetamide
- 2-(1-isoquinolylsulfanyl)-N~1~-(4-ethoxybenzyl)acetamide
- 2-(1-isoquinolylsulfanyl)-N~1~-(4-methylbenzyl)acetamide
Uniqueness
2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
Molecular Formula |
C19H18N2O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-isoquinolin-1-ylsulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-8-6-14(7-9-16)12-21-18(22)13-24-19-17-5-3-2-4-15(17)10-11-20-19/h2-11H,12-13H2,1H3,(H,21,22) |
InChI Key |
WNELSMDSBNAZAI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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